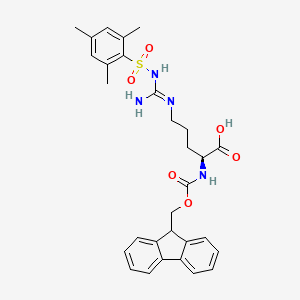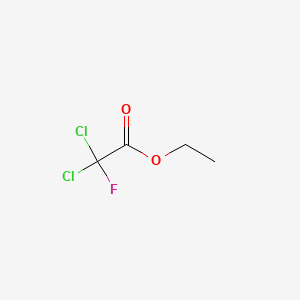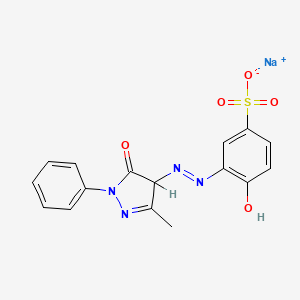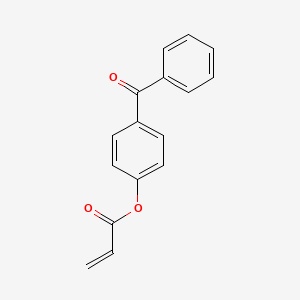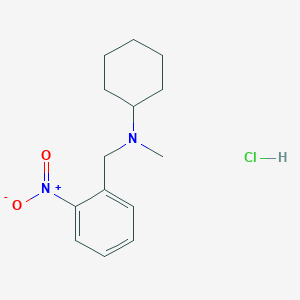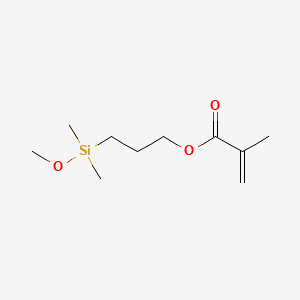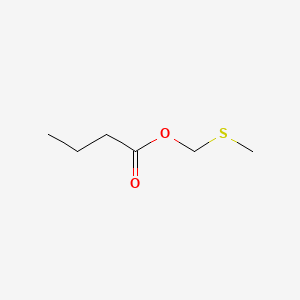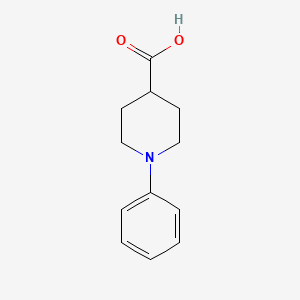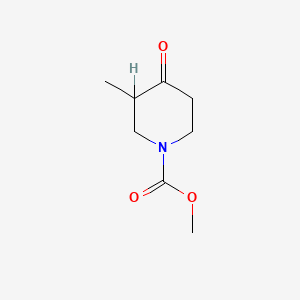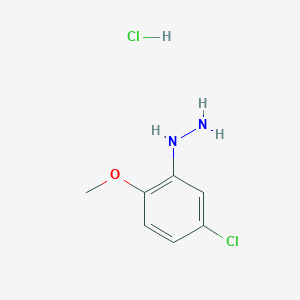
5-Chloro-2-methoxyphenylhydrazine hydrochloride
Übersicht
Beschreibung
5-Chloro-2-methoxyphenylhydrazine hydrochloride is a chemical compound with the empirical formula C7H10Cl2N2O . It is a solid substance and is used for research purposes.
Molecular Structure Analysis
The molecular weight of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is 209.07 g/mol . The SMILES string representation of its structure isNNC1=CC(Cl)=CC=C1OC.[H]Cl . Physical And Chemical Properties Analysis
5-Chloro-2-methoxyphenylhydrazine hydrochloride is a solid substance . Its empirical formula is C7H10Cl2N2O, and it has a molecular weight of 209.07 g/mol .Wissenschaftliche Forschungsanwendungen
Genotoxicity Studies
- A study on the genotoxicity of a novel 5-HT2C receptor agonist, related to obesity treatment, highlights the importance of metabolic activation in assessing the safety of chemical compounds. This research underscores the critical role of understanding the metabolic pathways and potential genotoxic effects of chemical compounds, including hydrazine derivatives, in drug development (Kalgutkar et al., 2007).
Antimicrobial Activity
- Research into novel pyrazoline and isoxazoline derivatives, created by reacting certain precursors with hydrazine hydrate, demonstrates significant antimicrobial activity. This suggests the potential for developing new antimicrobial agents from hydrazine derivatives (Jadhav et al., 2009).
Anti-tubercular Activity
- A study on the anti-tubercular activity of novel pyrazoline derivatives synthesized through reactions involving hydrazine hydrate reveals promising compounds against Mycobacterium tuberculosis. This highlights the potential for hydrazine derivatives in the development of new anti-tubercular therapies (Ali et al., 2007).
Corrosion Inhibition
- The use of certain hydrazine derivatives as corrosion inhibitors in acidic media provides insights into their application in materials science, particularly in protecting metals against corrosion. This research demonstrates the versatility of hydrazine compounds beyond their biological activity (Elkadi et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMLDPWKBMXMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373988 | |
| Record name | 5-Chloro-2-methoxyphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxyphenylhydrazine hydrochloride | |
CAS RN |
5446-16-2 | |
| Record name | 5446-16-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-methoxyphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



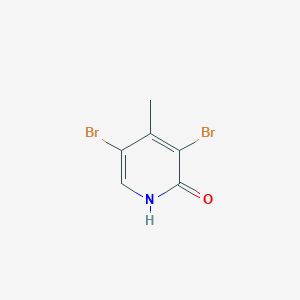
![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)
